N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)picolinamide is a complex organic compound notable for its unique structural features, which include furan and oxadiazole rings along with a picolinamide moiety. This compound has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry and materials science. The molecular formula of this compound is C18H17N3O4, with a molecular weight of 339.3 g/mol .
The compound has been synthesized and characterized in various studies, highlighting its potential therapeutic applications, particularly in antimicrobial and anticancer research . The presence of functional groups such as carboxamide suggests possible interactions with biological systems, making it a candidate for further pharmacological exploration.
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)picolinamide can be classified as a heterocyclic organic compound due to the presence of furan and oxadiazole rings. It falls under the category of bioactive compounds, which are known for their diverse biological activities.
The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)picolinamide typically involves multi-step organic reactions. While specific detailed methodologies are not extensively documented in the available literature, a general approach may include:
The synthesis may require conditions such as controlled temperatures and specific catalysts to ensure high yields and purity of the final product. Techniques like chromatography could be employed for purification.
The molecular structure of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)picolinamide features:
The compound's structural representation can be illustrated using SMILES notation: O=C(NCc1ccccc1Cc1nc(-c2ccco2)no1)
, indicating the connectivity between atoms within the molecule .
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)picolinamide may undergo various chemical reactions typical for compounds containing furan and oxadiazole moieties:
These reactions are influenced by factors such as solvent choice, temperature, and catalyst presence. Understanding these parameters is crucial for optimizing yield and selectivity.
Further interaction studies are necessary to confirm these mechanisms and elucidate specific pathways affected by this compound .
While detailed physical properties such as melting point or boiling point are not extensively reported, properties like solubility and stability under various conditions are essential for practical applications.
Chemical properties include:
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)picolinamide has potential applications in several scientific fields:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0